molecular formula C25H42O6 B116076 Herboxidiene CAS No. 142861-00-5

Herboxidiene

Cat. No.: B116076
CAS No.: 142861-00-5
M. Wt: 438.6 g/mol
InChI Key: ISZXEMUWHQLLTC-LSIVYLFASA-N
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Mechanism of Action

Target of Action

Herboxidiene, also known as GEX1A, is a polyketide that primarily targets the spliceosome , a complex molecular machine responsible for the splicing of pre-mRNA . More specifically, it targets the SF3B subunit of the spliceosome . This subunit plays a crucial role in the regulation of both constitutive and alternative splicing .

Mode of Action

This compound interacts with its target by interfering with the splicing of pre-mRNA . This interference affects the coding for cell cycle regulation proteins, leading to changes in the cell cycle . It has been shown to inhibit both constitutive and alternative splicing .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the pre-mRNA splicing pathway . By targeting the SF3B subunit of the spliceosome, this compound disrupts the normal splicing process, leading to alterations in the mRNA processing . This can have downstream effects on protein synthesis and cell cycle regulation .

Pharmacokinetics

The production of this compound on an industrial scale is in high demand, and various metabolic engineering approaches have been employed to enhance its yield .

Result of Action

The primary result of this compound’s action is the suppression of tumor cell growth . By interfering with the splicing of pre-mRNA coding for cell cycle regulation proteins, this compound can inhibit the proliferation of tumor cells . Additionally, it has been shown to activate genome-wide transcriptional patterns involved in abiotic stress responses in plants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in plants, this compound treatment has been shown to activate ABA-inducible promoters and lead to stomatal closure . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as the presence of abiotic stressors .

Safety and Hazards

Herboxidiene is one of the splicing inhibitors that bind to SAP155 protein of the SF3b complex and impair the function of SF3b .

Future Directions

Due to multiple promising biological activities, the production of a number of herboxidiene derivatives has been attempted in recent years in a search for the key to improve its potency and to introduce new activities . Structural diversification through combinatorial biosynthesis was attempted, utilizing the heterologous expression of substrate-flexible glucosyltransferase (GT) and cytochrome P450 in Streptomyces chromofuscus to generate structurally and functionally diverse derivatives of this compound .

Comparison with Similar Compounds

Herboxidiene is unique among polyketides due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its potent splicing inhibitory activity and its diverse range of applications in various fields.

Properties

IUPAC Name

2-[(2R,5S,6S)-6-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3R,4R)-4-hydroxy-3-methoxypentan-2-yl]-2-methyloxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-5-methyloxan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O6/c1-15(14-25(6)24(31-25)18(4)23(29-7)19(5)26)9-8-10-16(2)22-17(3)11-12-20(30-22)13-21(27)28/h8-10,15,17-20,22-24,26H,11-14H2,1-7H3,(H,27,28)/b9-8+,16-10+/t15-,17+,18-,19-,20-,22-,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZXEMUWHQLLTC-LSIVYLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1C(=CC=CC(C)CC2(C(O2)C(C)C(C(C)O)OC)C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](O[C@@H]1/C(=C/C=C/[C@@H](C)C[C@@]2([C@H](O2)[C@H](C)[C@H]([C@@H](C)O)OC)C)/C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037297
Record name Herboxidiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142861-00-5
Record name Herboxidiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142861-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Herboxidiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142861005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Herboxidiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HERBOXIDIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB7EM5EUD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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